BMY 28674-d8

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

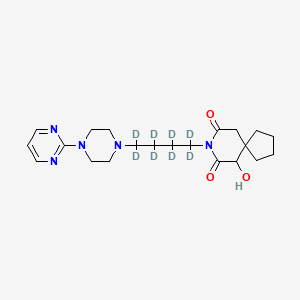

IUPAC Name |

10-hydroxy-8-[1,1,2,2,3,3,4,4-octadeuterio-4-(4-pyrimidin-2-ylpiperazin-1-yl)butyl]-8-azaspiro[4.5]decane-7,9-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H31N5O3/c27-17-16-21(6-1-2-7-21)18(28)19(29)26(17)11-4-3-10-24-12-14-25(15-13-24)20-22-8-5-9-23-20/h5,8-9,18,28H,1-4,6-7,10-16H2/i3D2,4D2,10D2,11D2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KOZNAHJIJGCFJJ-QGZHXTQCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2(C1)CC(=O)N(C(=O)C2O)CCCCN3CCN(CC3)C4=NC=CC=N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])(C([2H])([2H])C([2H])([2H])N1C(=O)CC2(CCCC2)C(C1=O)O)C([2H])([2H])N3CCN(CC3)C4=NC=CC=N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H31N5O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10675925 | |

| Record name | 6-Hydroxy-8-{4-[4-(pyrimidin-2-yl)piperazin-1-yl](~2~H_8_)butyl}-8-azaspiro[4.5]decane-7,9-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10675925 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

409.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1189644-16-3 | |

| Record name | 6-Hydroxy-8-{4-[4-(pyrimidin-2-yl)piperazin-1-yl](~2~H_8_)butyl}-8-azaspiro[4.5]decane-7,9-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10675925 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Unveiling the Enigmatic Structure of BMY 28674-d8: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide delves into the chemical structure and available data for BMY 28674-d8, a deuterated analog of the chemical entity BMY 28674. Despite a comprehensive search of scientific literature and patent databases, detailed experimental protocols, extensive spectroscopic data, and in-depth biological studies for BMY 28674 and its deuterated form remain largely within the internal archives of its originators, presumably Bristol-Myers Squibb, as suggested by the "BMY" designation.

This document consolidates the currently accessible information, primarily from commercial suppliers of research chemicals, to provide a foundational understanding of this compound for research and drug development professionals.

Chemical Structure and Properties

This compound is the isotopically labeled version of BMY 28674, containing eight deuterium atoms. The chemical structure, as inferred from the SMILES (Simplified Molecular Input Line Entry System) string provided by chemical vendors, is presented below. The core of the molecule appears to be a complex heterocyclic system.

The deuteration is specifically located on the ethyl-piperazine side chain. This isotopic labeling makes this compound a valuable tool in various research applications, particularly as an internal standard in quantitative mass spectrometry-based assays (LC-MS) for pharmacokinetic and metabolic studies of the parent compound, BMY 28674.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Chemical Formula | C₂₁H₂₃D₈N₅O₃ | Commercial Vendor Data |

| Molecular Weight | 409.55 g/mol | Commercial Vendor Data |

| Appearance | White to off-white solid | Commercial Vendor Data |

| Purity (by HPLC) | ≥96.13% | Commercial Vendor Data |

| Isotopic Enrichment | ≥99.4% | Commercial Vendor Data |

| Storage Conditions | -20°C for long-term storage | Commercial Vendor Data |

Spectroscopic Data

Detailed, experimentally obtained spectroscopic data such as ¹H-NMR, ¹³C-NMR, and high-resolution mass spectra for this compound are not publicly available in peer-reviewed literature. The primary utility of this deuterated compound is as an internal standard, where its mass difference from the unlabeled BMY 28674 allows for precise quantification in biological matrices.

Synthesis and Deuteration

A validated, step-by-step synthesis protocol for BMY 28674 and the specific methodology for the introduction of the eight deuterium atoms to create this compound have not been disclosed in the public domain. The synthesis would likely involve a multi-step process to construct the complex heterocyclic core, followed by a late-stage introduction of the deuterated side chain or the use of a deuterated building block during the synthesis.

Biological Activity and Signaling Pathways

Information regarding the biological target, mechanism of action, and any associated signaling pathways for BMY 28674 is not available in published scientific literature. Therefore, the creation of diagrams for signaling pathways is not possible at this time. The "BMY" prefix suggests its origin from Bristol-Myers Squibb's research and development pipeline; however, its therapeutic target and pharmacological profile have not been publicly disclosed.

Experimental Protocols

Due to the absence of published research utilizing this compound, detailed experimental protocols for its use are not available. In its role as an internal standard, the general protocol would involve:

-

Preparation of a stock solution: A known concentration of this compound is prepared in a suitable organic solvent.

-

Spiking into samples: A fixed amount of the this compound stock solution is added to all experimental samples (e.g., plasma, tissue homogenates) and calibration standards containing the non-deuterated BMY 28674.

-

Sample extraction: The analyte (BMY 28674) and the internal standard (this compound) are co-extracted from the biological matrix.

-

LC-MS analysis: The extracted sample is analyzed by liquid chromatography-mass spectrometry. The instrument is set to monitor the specific mass-to-charge ratios (m/z) for both BMY 28674 and this compound.

-

Quantification: The peak area ratio of BMY 28674 to this compound is used to construct a calibration curve and to determine the concentration of BMY 28674 in the unknown samples. This ratiometric measurement corrects for variations in sample preparation and instrument response.

Below is a generalized workflow for the use of this compound as an internal standard.

Conclusion

This compound is a deuterated form of the compound BMY 28674, making it an essential tool for quantitative bioanalysis. While a definitive chemical structure can be proposed based on commercially available information, a comprehensive understanding of its synthesis, spectroscopic properties, and biological activity is hampered by the lack of publicly available, peer-reviewed data. Researchers and drug development professionals interested in this compound are encouraged to consult directly with suppliers for any available characterization data. Further investigation into the Bristol-Myers Squibb patent portfolio and research publications may, in the future, shed more light on the scientific context of BMY 28674.

An In-Depth Technical Guide to the Synthesis and Purification of BMY 28674-d8

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a plausible synthetic route and a robust purification strategy for BMY 28674-d8, a deuterated analog of the pharmacologically relevant compound BMY 28674. Given the limited publicly available information on the direct synthesis of BMY 28674 and its deuterated isotopologue, this guide leverages established synthetic methodologies for structurally similar compounds, particularly the anxiolytic drug buspirone, to propose a detailed and scientifically sound approach.

This compound serves as a crucial internal standard for pharmacokinetic and metabolic studies of BMY 28674, enabling precise quantification in biological matrices through mass spectrometry-based assays. The integration of deuterium atoms provides a distinct mass shift without significantly altering the physicochemical properties of the molecule.

Proposed Synthesis of this compound

The proposed synthesis is a multi-step process involving the preparation of two key intermediates: the deuterated N-butyl-d8 linker attached to 1-(2-pyrimidinyl)piperazine and the spirocyclic imide moiety, followed by their condensation.

Synthesis of Key Intermediates

1.1.1. Synthesis of 1-(4-bromobutyl-1,1,2,2,3,3,4,4-d8)-4-(pyrimidin-2-yl)piperazine (Intermediate 3)

The synthesis of the deuterated sidechain-piperazine intermediate can be achieved through the alkylation of 1-(pyrimidin-2-yl)piperazine with a commercially available deuterated dibromoalkane.

-

Experimental Protocol:

-

To a solution of 1-(pyrimidin-2-yl)piperazine (1.0 eq) in a suitable aprotic solvent such as acetonitrile or N,N-dimethylformamide (DMF), add a base such as potassium carbonate (K₂CO₃, 2.0 eq).

-

Add 1,4-dibromobutane-d8 (1.2 eq) to the reaction mixture.

-

Heat the mixture to 60-80 °C and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, cool the reaction mixture to room temperature and filter to remove the inorganic base.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford Intermediate 3 .

-

1.1.2. Synthesis of 8-azaspiro[4.5]decane-7,9-dione (Intermediate 4)

The spirocyclic imide can be prepared by the condensation of 1,1-cyclopentanediacetic acid with urea.[1]

-

Experimental Protocol:

Final Condensation to Yield this compound

The final step involves the N-alkylation of the spirocyclic imide with the deuterated piperazine intermediate.

-

Experimental Protocol:

-

Dissolve 8-azaspiro[4.5]decane-7,9-dione (Intermediate 4 , 1.0 eq) in a suitable polar aprotic solvent like DMF.

-

Add a strong base such as sodium hydride (NaH, 1.1 eq) portion-wise at 0 °C and stir for 30 minutes.

-

Add a solution of 1-(4-bromobutyl-1,1,2,2,3,3,4,4-d8)-4-(pyrimidin-2-yl)piperazine (Intermediate 3 , 1.0 eq) in DMF dropwise to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for 12-18 hours, monitoring by TLC or LC-MS.

-

Quench the reaction by the slow addition of water.

-

Extract the aqueous layer with a suitable organic solvent such as ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain crude this compound.

-

Purification of this compound

Purification of the final compound is critical to ensure high purity and isotopic enrichment, essential for its use as an internal standard. A multi-step purification protocol is recommended.

Column Chromatography

Initial purification of the crude this compound can be performed using silica gel column chromatography.

-

Experimental Protocol:

-

Load the crude product onto a silica gel column.

-

Elute the column with a gradient of methanol in dichloromethane or ethyl acetate in hexanes.

-

Collect fractions and analyze by TLC or LC-MS to identify those containing the pure product.

-

Combine the pure fractions and concentrate under reduced pressure.

-

Preparative High-Performance Liquid Chromatography (HPLC)

For obtaining high-purity this compound, preparative reversed-phase HPLC is the method of choice. This technique is highly effective in separating the target compound from closely related impurities.

-

Experimental Protocol:

-

Dissolve the partially purified product in a suitable solvent mixture, such as acetonitrile and water.

-

Inject the solution onto a preparative C18 HPLC column.

-

Elute with a gradient of acetonitrile in water, both containing 0.1% formic acid or trifluoroacetic acid to improve peak shape.

-

Monitor the elution profile using a UV detector at a suitable wavelength (e.g., 240 nm).

-

Collect the fraction corresponding to the main peak.

-

Lyophilize the collected fraction to obtain highly pure this compound.

-

Data Presentation

The following tables summarize the key quantitative data associated with this compound.

| Parameter | Value | Reference |

| Molecular Formula | C₂₁H₂₃D₈N₅O₂ | N/A |

| Molecular Weight | 409.55 g/mol | N/A |

| Purity (by HPLC) | >98% | Typical Target |

| Isotopic Enrichment | >98% D | Typical Target |

Visualization of Synthetic and Purification Workflows

The following diagrams illustrate the proposed synthetic pathway and the purification workflow for this compound.

References

Unveiling the Role of BMY 28674-d8 as an Internal Standard: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of BMY 28674-d8 and its application as an internal standard in bioanalytical methodologies. While the definitive mechanism of action for the parent compound, BMY 28674, remains to be conclusively elucidated in publicly available literature, its structural similarities to other Bristol Myers Squibb compounds, such as BMY 20064, suggest a potential role as a cardiovascular agent, possibly acting as a calcium channel blocker and/or an alpha-1 adrenergic antagonist. This guide will focus on the established utility of its deuterated analogue, this compound, in quantitative analysis.

Internal standards are indispensable in modern bioanalysis, particularly in liquid chromatography-mass spectrometry (LC-MS), for ensuring the accuracy and precision of analytical results. This compound, as a stable isotope-labeled internal standard (SIL-IS), represents the gold standard for this purpose. Its near-identical physicochemical properties to the analyte of interest allow it to effectively compensate for variability introduced during sample preparation, chromatographic separation, and mass spectrometric detection.

The Core Mechanism of Action as an Internal Standard

The fundamental principle behind using this compound as an internal standard lies in its ability to mimic the behavior of the target analyte throughout the analytical process. By introducing a known and constant amount of this compound to all samples, including calibration standards and quality controls, a ratio of the analyte's response to the internal standard's response can be calculated. This ratio serves as the basis for quantification, effectively normalizing for variations that can occur at various stages of the analysis.

Key advantages of using a stable isotope-labeled internal standard like this compound include:

-

Correction for Matrix Effects: Biological matrices are complex and can significantly impact the ionization efficiency of an analyte in the mass spectrometer, leading to ion suppression or enhancement. As this compound co-elutes with the analyte and has nearly identical ionization characteristics, it experiences the same matrix effects, allowing for accurate correction.

-

Compensation for Sample Preparation Variability: Steps such as protein precipitation, liquid-liquid extraction, or solid-phase extraction can lead to analyte loss. This compound, being structurally and chemically similar to the analyte, will exhibit comparable recovery, thus correcting for any inconsistencies in the extraction process.

-

Minimization of Instrumental Variability: Fluctuations in injection volume, detector response, and other instrument parameters can be effectively normalized by the consistent response of the internal standard.

Hypothetical Experimental Protocol for a Cardiovascular Drug using this compound

Sample Preparation: Protein Precipitation

-

Aliquoting: To 100 µL of human plasma in a microcentrifuge tube, add 25 µL of this compound internal standard working solution (concentration to be optimized based on analyte response).

-

Precipitation: Add 400 µL of cold acetonitrile to precipitate plasma proteins.

-

Vortexing: Vortex the samples for 1 minute to ensure thorough mixing and protein precipitation.

-

Centrifugation: Centrifuge the samples at 10,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.

-

Supernatant Transfer: Carefully transfer the supernatant to a clean tube for analysis.

-

Evaporation (Optional): The supernatant can be evaporated to dryness under a gentle stream of nitrogen and reconstituted in a smaller volume of the mobile phase to increase sensitivity.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis

| Parameter | Condition |

| LC System | A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system. |

| Column | A C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 1.8 µm). |

| Mobile Phase A | 0.1% Formic acid in water. |

| Mobile Phase B | 0.1% Formic acid in acetonitrile. |

| Gradient Elution | A linear gradient from 10% to 90% Mobile Phase B over 5 minutes. |

| Flow Rate | 0.4 mL/min. |

| Column Temperature | 40°C. |

| Injection Volume | 5 µL. |

| Mass Spectrometer | A triple quadrupole mass spectrometer. |

| Ionization Mode | Electrospray Ionization (ESI) in positive mode. |

| Multiple Reaction Monitoring (MRM) Transitions | To be determined empirically for the specific analyte and this compound. A hypothetical example is provided below. |

Hypothetical Quantitative Data

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Retention Time (min) |

| Hypothetical Cardiovascular Drug | 347.2 | 250.1 | 2.8 |

| This compound | 409.3 | 289.2 | 2.8 |

Note: The m/z values for this compound are hypothetical and would need to be determined experimentally.

Visualizing the Workflow and Logic

To better illustrate the processes involved, the following diagrams created using the DOT language provide a visual representation of the experimental workflow and the logical relationship of using an internal standard.

In-Depth Technical Guide: Deuterium Labeling in BMY 28674-d8

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the deuterium labeling in BMY 28674-d8, a deuterated isotopologue of BMY 28674 (also known as 6-hydroxybuspirone), a major active metabolite of the anxiolytic drug buspirone. This document details the precise location of the deuterium labels, presents relevant quantitative data, and outlines a plausible experimental protocol for its synthesis.

Data Presentation

The isotopic labeling of this compound is specific to the butyl chain, a critical region for metabolic activity. The following table summarizes the key quantitative data for this deuterated compound.

| Property | Value |

| Chemical Name | 6-Hydroxy-8-[4-[4-(2-pyrimidinyl)-1-piperazinyl]butyl-1,1,2,2,3,3,4,4-d8]-8-azaspiro[4.5]decane-7,9-dione |

| Molecular Formula | C₂₁H₂₃D₈N₅O₃ |

| Deuterium Labeling | Eight deuterium atoms on the butyl chain |

| Isotopic Purity (typical) | ≥98% |

Deuterium Labeling Position

The eight deuterium atoms in this compound are strategically positioned on the four-carbon butyl chain that links the piperazine ring to the spirodecanedione moiety. This specific labeling is crucial for studying the metabolic fate of the parent drug, buspirone, as the butyl chain is a primary site of oxidation.

The following diagram illustrates the molecular structure of this compound, highlighting the positions of the deuterium atoms.

Caption: Molecular structure of this compound with deuterium labeling on the butyl chain.

Experimental Protocols

Overall Synthetic Workflow

The synthesis can be envisioned as a multi-step process involving the preparation of a deuterated butyl-piperazine intermediate followed by its condensation with a spirocyclic anhydride.

Caption: A plausible synthetic workflow for this compound.

Step 1: Synthesis of 1,4-Dibromobutane-d8

A common precursor for introducing a deuterated butyl chain is 1,4-dibromobutane-d8. This can be prepared from a commercially available deuterated starting material.

-

Materials: Tetrahydrofuran-d8 (THF-d8), Lithium aluminum deuteride (LAD), Thionyl bromide.

-

Procedure:

-

THF-d8 is carefully opened under an inert atmosphere and reduced using a strong reducing agent like Lithium aluminum deuteride (LAD) to yield 1,4-butanediol-d8.

-

The resulting diol is then treated with a brominating agent, such as thionyl bromide, to afford 1,4-dibromobutane-d8.

-

The product is purified by distillation under reduced pressure.

-

Step 2: Synthesis of 1-(4-Bromobutyl-d8)-4-(2-pyrimidinyl)piperazine

This step involves the alkylation of 1-(2-pyrimidinyl)piperazine with the deuterated dibromobutane.

-

Materials: 1-(2-Pyrimidinyl)piperazine, 1,4-Dibromobutane-d8, Potassium carbonate, Acetonitrile.

-

Procedure:

-

A mixture of 1-(2-pyrimidinyl)piperazine, an excess of 1,4-dibromobutane-d8, and potassium carbonate in acetonitrile is refluxed for several hours.

-

The reaction progress is monitored by thin-layer chromatography (TLC).

-

Upon completion, the solvent is removed under reduced pressure, and the residue is purified by column chromatography to isolate the desired mono-alkylated product.

-

Step 3: Synthesis of 6-Hydroxy-8-[4-[4-(2-pyrimidinyl)-1-piperazinyl]butyl-d8]-8-azaspiro[4.5]decane-7,9-dione (this compound)

The final step is the condensation of the deuterated intermediate with the spirocyclic moiety.

-

Materials: 1-(4-Bromobutyl-d8)-4-(2-pyrimidinyl)piperazine, 8-Azaspiro[4.5]decane-7,9-dione, Sodium hydride, Dimethylformamide (DMF).

-

Procedure:

-

To a solution of 8-azaspiro[4.5]decane-7,9-dione in anhydrous DMF, sodium hydride is added portion-wise at 0°C to form the corresponding anion.

-

A solution of 1-(4-bromobutyl-d8)-4-(2-pyrimidinyl)piperazine in DMF is then added dropwise.

-

The reaction mixture is stirred at room temperature until completion.

-

The reaction is quenched with water, and the product is extracted with an organic solvent.

-

The crude product is then hydroxylated at the 6-position. This can be achieved through various methods, including microbial hydroxylation or a multi-step chemical synthesis involving protection and deprotection steps.

-

The final product, this compound, is purified by recrystallization or column chromatography.

-

This in-depth guide provides a foundational understanding of the deuterium labeling in this compound. The strategic placement of deuterium on the butyl chain makes this molecule an invaluable tool for pharmacokinetic and metabolic studies of buspirone and its derivatives. The provided synthetic protocol, while illustrative, is based on established chemical principles and offers a viable pathway for the preparation of this important research compound.

Commercial Suppliers and Technical Guide for BMY 28674-d8

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of BMY 28674-d8, a deuterated analog of the anxiolytic agent buspirone. This document outlines its commercial availability, key technical data, relevant signaling pathways of its non-deuterated counterpart, and detailed experimental protocols for its application in research settings.

Commercial Availability

This compound is available from various commercial suppliers specializing in research chemicals and analytical standards. One prominent supplier is:

-

MedChemExpress: A supplier of research chemicals and biochemicals, offering this compound for research purposes.[1][2]

It is recommended to contact suppliers directly for the most current product specifications, availability, and pricing.

Technical Data

This compound serves as a stable isotope-labeled internal standard for the quantitative analysis of buspirone in various biological matrices.[1][2] Its physical and chemical properties are summarized in the table below, based on a typical Certificate of Analysis.

| Property | Value | Reference |

| Chemical Name | This compound | [3] |

| Molecular Formula | C₂₁H₂₃D₈N₅O₃ | [3] |

| Molecular Weight | 409.55 g/mol | [3] |

| Appearance | White to off-white solid | [3] |

| Purity (by HPLC) | ≥96.13% | [3] |

| Isotopic Enrichment | ≥99.4% | [3] |

| Storage | Powder: -20°C for 3 years; In solvent: -80°C for 6 months | [3] |

| CAS Number | 1189644-16-3 | [3] |

Mechanism of Action and Signaling Pathways

BMY 28674 is the deuterated form of buspirone. The pharmacological activity of buspirone is primarily attributed to its high affinity for serotonin 5-HT1A receptors, where it acts as a partial agonist.[4][5][6][7] It also exhibits a weaker antagonist activity at dopamine D2 receptors.[6][7][8]

Serotonin 5-HT1A Receptor Signaling Pathway

Buspirone's anxiolytic effects are mainly mediated through its interaction with 5-HT1A receptors. At presynaptic 5-HT1A autoreceptors, located on serotonergic neurons in the raphe nuclei, buspirone acts as a full agonist, inhibiting serotonin synthesis and release.[4][5][9] At postsynaptic 5-HT1A receptors, predominantly found in the hippocampus and cortex, it functions as a partial agonist.[4][5] This dual action modulates serotonergic neurotransmission. The activation of 5-HT1A receptors, which are G-protein coupled receptors, leads to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cAMP levels.[4][9] This signaling cascade also involves the opening of G-protein-gated inwardly rectifying potassium (GIRK) channels and the inhibition of voltage-gated calcium channels, resulting in neuronal hyperpolarization and reduced neuronal firing.[9][10]

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. file.medchemexpress.com [file.medchemexpress.com]

- 4. psychopharmacologyinstitute.com [psychopharmacologyinstitute.com]

- 5. Buspirone - Wikipedia [en.wikipedia.org]

- 6. What is the mechanism of Buspirone Hydrochloride? [synapse.patsnap.com]

- 7. Buspirone: what is it all about? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. droracle.ai [droracle.ai]

- 9. Targeting Serotonin1A Receptors for Treating Chronic Pain and Depression - PMC [pmc.ncbi.nlm.nih.gov]

- 10. 5-HT1A Receptor-Regulated Signal Transduction Pathways in Brain - PMC [pmc.ncbi.nlm.nih.gov]

Safety and handling guidelines for BMY 28674-d8

An In-depth Technical Guide to the Safe Handling of BMY 28674-d8

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling information for this compound, a deuterated analog of BMY 28674. The following sections detail the physical and chemical properties, safety protocols, and necessary precautions for the use of this compound in a laboratory setting.

Chemical and Physical Properties

This compound is the deuterium-labeled version of BMY 28674.[1] It is primarily utilized as a tracer or an internal standard for quantitative analysis in techniques such as NMR, GC-MS, or LC-MS.[1]

| Property | Value | Source |

| CAS Number | 1189644-16-3 | [2][3] |

| Molecular Formula | C21H23D8N5O3 | [4][2][3] |

| Molecular Weight | 409.55 g/mol | [4][3] |

| Appearance | White to off-white solid | [3][5] |

| Melting Point | 98-102°C | [5] |

| Purity (HPLC) | 96.13% | [3] |

| Isotopic Enrichment | 99.4% | [3] |

| Solubility | Chloroform (Slightly), Ethyl Acetate (Slightly), Methanol (Slightly) | [5] |

Hazard Identification and Safety Precautions

According to the available Safety Data Sheet (SDS), this compound is not classified as a hazardous substance or mixture.[2] However, standard laboratory safety practices should always be observed.

Personal Protective Equipment (PPE)

A comprehensive approach to personal protection is crucial when handling any chemical compound.

| PPE | Specification | Rationale |

| Eye Protection | Safety goggles with side-shields | Protects eyes from accidental splashes or dust. |

| Hand Protection | Protective gloves (e.g., nitrile) | Prevents direct skin contact. |

| Body Protection | Impervious clothing (lab coat) | Protects skin and personal clothing from contamination. |

| Respiratory Protection | Use in a well-ventilated area or with an appropriate exhaust ventilation system. A suitable respirator may be necessary if dust or aerosols are generated. | Minimizes inhalation of the compound. |

General Handling Guidelines

-

Avoid inhalation, and contact with eyes and skin.[2]

-

Avoid the formation of dust and aerosols.[2]

-

Use only in areas with appropriate exhaust ventilation.[2]

-

Ensure a safety shower and eye wash station are readily accessible.

First Aid Measures

In the event of exposure, the following first aid procedures should be followed promptly.[2]

| Exposure Route | First Aid Protocol |

| Eye Contact | Immediately flush eyes with large amounts of water, separating eyelids. Remove contact lenses if present. Seek medical attention. |

| Skin Contact | Rinse skin thoroughly with plenty of water. Remove contaminated clothing and shoes. Call a physician. |

| Inhalation | Move the individual to fresh air. If breathing is difficult, provide cardiopulmonary resuscitation (CPR), avoiding mouth-to-mouth resuscitation. |

| Ingestion | Wash out the mouth with water. Do NOT induce vomiting. Seek immediate medical attention. |

Storage and Disposal

Proper storage is essential to maintain the integrity of the compound, and appropriate disposal is necessary to ensure environmental safety.

Storage Conditions

| Format | Storage Temperature | Duration |

| Powder | -20°C | 3 years[3] |

| In Solvent | -80°C | 6 months[3] |

| -20°C | 1 month[6][2][3] |

Shipping is typically done at room temperature for durations of less than two weeks.[2]

Disposal

Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations. Prevent the product from entering drains, water courses, or the soil.

Experimental Workflow and Safety

The following diagrams illustrate a generalized workflow for handling this compound in a research setting, emphasizing safety at each step.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. file.medchemexpress.com [file.medchemexpress.com]

- 3. file.medchemexpress.com [file.medchemexpress.com]

- 4. isotope-science.alfa-chemistry.com [isotope-science.alfa-chemistry.com]

- 5. This compound CAS#: 1189644-16-3 [chemicalbook.com]

- 6. medchemexpress.com [medchemexpress.com]

BMY 28674-d8 certificate of analysis explained

An In-depth Guide to the Certificate of Analysis for BMY 28674-d8

For researchers and professionals in drug development and bioanalysis, the precision of quantitative assays is paramount. Stable isotope-labeled internal standards (SIL-IS), such as this compound, are critical tools for achieving accurate and reliable results in mass spectrometry-based studies[1]. The Certificate of Analysis (CoA) is the essential document that guarantees the identity, purity, and quality of this standard. This guide provides a detailed breakdown of the information presented in a typical CoA for this compound, explains the underlying analytical methods, and illustrates the certification workflow.

This compound is the deuterium-labeled form of BMY 28674[2][3][4]. It is used as an internal standard to correct for variations that can occur during sample preparation, chromatography, and mass spectrometric detection[5]. By introducing a known quantity of the deuterated standard into a sample, one can accurately quantify the unlabeled analyte of interest, as the standard and analyte exhibit nearly identical chemical and physical properties throughout the analytical process[1][5].

Decoding the Certificate of Analysis

A Certificate of Analysis for a certified reference material (CRM) like this compound is a formal document detailing the results of comprehensive quality control testing[6]. It provides the end-user with the necessary data to confirm that the material is suitable for its intended use[5][7].

Header and Product Information

This section provides fundamental identification details for the specific batch of the chemical.

| Parameter | Example Value | Description |

| Product Name | This compound | The common name for the deuterated compound. |

| Catalog Number | HY-100057S[8] | A unique identifier assigned by the supplier for ordering. |

| CAS Number | 1189644-16-3[8] | The Chemical Abstracts Service registry number, a universal identifier. |

| Batch Number | M000229[8] | A specific lot number, ensuring traceability of the manufactured batch. |

Physical and Chemical Properties

This section summarizes the fundamental chemical properties and storage requirements.

| Parameter | Example Value | Description |

| Molecular Formula | C₂₁H₂₃D₈N₅O₃[8][9] | The elemental composition, indicating 8 deuterium (D) atoms. |

| Molecular Weight | 409.55 g/mol [8][9] | The mass of one mole of the compound, calculated using the atomic weights of its constituent atoms. |

| Appearance | White to off-white (Solid)[8] | A qualitative description of the physical state and color of the material. |

| Storage Conditions | Powder: -20°C (3 years); In solvent: -80°C (6 months)[8] | Critical instructions for maintaining the stability and integrity of the compound over time. |

Analytical Data Summary

This is the core section of the CoA, presenting the quantitative results from key analytical tests that determine the quality of the standard.

| Analytical Test | Result | Acceptance Criteria | Description |

| Chemical Purity (HPLC) | 96.13%[8] | Typically ≥95%, with >99% preferred[5] | Measures the percentage of the desired compound relative to any non-isotopic impurities. |

| Isotopic Enrichment | 99.4%[8] | Typically ≥98%[5] | Quantifies the percentage of the molecule that is labeled with deuterium, ensuring minimal contribution from the unlabeled (M+0) species. |

Experimental Protocols

The values presented in the CoA are derived from rigorous analytical testing. Below are detailed methodologies for the key experiments cited.

Chemical Purity by High-Performance Liquid Chromatography (HPLC)

-

Objective: To separate this compound from any impurities and quantify its purity based on peak area.

-

Instrumentation: A standard HPLC system equipped with a UV detector.

-

Methodology:

-

Standard Preparation: A solution of this compound is accurately prepared in a suitable solvent (e.g., Methanol or Acetonitrile) to a known concentration.

-

Chromatographic Conditions:

-

Column: A C18 reverse-phase column is commonly used.

-

Mobile Phase: A gradient of two solvents, such as water with 0.1% formic acid (Solvent A) and acetonitrile with 0.1% formic acid (Solvent B).

-

Flow Rate: Typically 1.0 mL/min.

-

Injection Volume: 10 µL.

-

Detection: UV absorbance is monitored at a wavelength appropriate for the compound's chromophore (e.g., 254 nm).

-

-

Data Analysis: The chromatogram is analyzed to determine the area of the main peak (this compound) relative to the total area of all peaks. The purity is calculated as: Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100

-

Identity and Isotopic Enrichment by Mass Spectrometry (MS)

-

Objective: To confirm the molecular weight of the compound and determine the degree of deuterium incorporation.

-

Instrumentation: A high-resolution mass spectrometer, often coupled with a liquid chromatograph (LC-MS).

-

Methodology:

-

Sample Infusion: The prepared sample solution is directly infused into the mass spectrometer's ion source or injected via an LC system.

-

Ionization: Electrospray ionization (ESI) in positive mode is typically used to generate the protonated molecular ion, [M+H]⁺.

-

Mass Analysis: The instrument scans a mass range centered around the expected m/z (mass-to-charge ratio) of the deuterated compound.

-

Data Analysis:

-

Identity Confirmation: The observed m/z of the most abundant isotopic peak is compared to the theoretical m/z of this compound.

-

Isotopic Enrichment: The relative intensities of the desired deuterated peak (M+8) and the unlabeled peak (M+0) are measured. The enrichment is calculated by dividing the intensity of the desired peak by the sum of intensities of all related isotopic peaks[5].

-

-

Visualization of Workflows

The following diagrams illustrate the logical flow of the certification process and the relationship between the analytical tests.

References

- 1. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. benchchem.com [benchchem.com]

- 6. Certified reference materials - Wikipedia [en.wikipedia.org]

- 7. benchchem.com [benchchem.com]

- 8. file.medchemexpress.com [file.medchemexpress.com]

- 9. cenmed.com [cenmed.com]

Isotopic Purity of BMY 28674-d8 for Mass Spectrometry: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the isotopic purity of BMY 28674-d8, a critical internal standard for mass spectrometric analysis. BMY 28674, also known as 6-Hydroxybuspirone, is an active metabolite of the anxiolytic drug buspirone.[1][2][3] The deuterated analog, this compound, serves as an ideal internal standard for pharmacokinetic and metabolic studies of its parent compound, ensuring accurate quantification in complex biological matrices.

Introduction to BMY 28674

BMY 28674 is a significant metabolite of buspirone, a widely prescribed anxiolytic agent.[2] It exhibits a distinct pharmacological profile, acting as an antagonist of dopamine D2, D3, and D4 receptors, and also binding to the serotonin 5-HT1A receptor.[1] Understanding the metabolic fate of buspirone is crucial for optimizing its therapeutic efficacy and safety, necessitating the use of high-purity stable isotope-labeled internal standards like this compound in quantitative bioanalysis.

Isotopic Purity and Chemical Data of this compound

The utility of a deuterated internal standard in mass spectrometry is directly dependent on its isotopic and chemical purity. High isotopic enrichment minimizes signal overlap with the non-labeled analyte, while high chemical purity ensures that the standard itself does not introduce interfering species.

Below is a summary of the available data for a representative batch of this compound.

| Parameter | Specification |

| Chemical Purity (HPLC) | 96.13% |

| Isotopic Enrichment | 99.4% |

| Molecular Formula | C₂₁H₂₃D₈N₅O₃ |

| Molecular Weight | 409.55 g/mol |

| Appearance | White to off-white solid |

Note: Data is sourced from a commercially available Certificate of Analysis. Batch-to-batch variability may exist.

Experimental Protocols

Accurate determination of isotopic purity is paramount for the validation of a deuterated internal standard. High-resolution mass spectrometry (HRMS) is the primary technique employed for this purpose.

Determination of Isotopic Purity by High-Resolution Mass Spectrometry

Objective: To determine the isotopic distribution and enrichment of this compound.

Methodology:

-

Sample Preparation: A stock solution of this compound is prepared in a suitable organic solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL. This is further diluted to a working concentration of 1 µg/mL.

-

Instrumentation: A high-resolution mass spectrometer, such as a quadrupole time-of-flight (Q-TOF) or Orbitrap instrument, coupled to a liquid chromatography (LC) system is used.

-

Chromatographic Conditions:

-

Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: 0.1% formic acid in acetonitrile.

-

Gradient: A suitable gradient is run to elute the analyte with a sharp peak shape.

-

Flow Rate: 0.3 mL/min.

-

Injection Volume: 5 µL.

-

-

Mass Spectrometric Conditions:

-

Ionization Mode: Electrospray Ionization (ESI), positive mode.

-

Scan Mode: Full scan MS from m/z 100-1000.

-

Resolution: > 20,000 FWHM.

-

Data Acquisition: The mass spectrum of the eluting this compound peak is acquired.

-

-

Data Analysis:

-

The mass spectrum is analyzed to identify the molecular ion cluster of this compound.

-

The relative abundance of the monoisotopic peak (d8) and the peaks corresponding to lower deuteration levels (d0 to d7) are measured.

-

The isotopic purity is calculated as the percentage of the d8 isotopologue relative to the sum of all isotopologues.

-

Visualizations

Experimental Workflow for Isotopic Purity Determination

Caption: Workflow for determining the isotopic purity of this compound.

Signaling Pathways of BMY 28674

BMY 28674's pharmacological activity is primarily mediated through its interaction with serotonin 5-HT1A and dopamine D2, D3, and D4 receptors.

Caption: Simplified signaling pathways for BMY 28674 at 5-HT1A and Dopamine receptors.

References

Methodological & Application

Application Note: High-Throughput Quantification of BMY 28674 in Human Plasma by LC-MS/MS Using BMY 28674-d8 as an Internal Standard

Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides a detailed protocol for the quantitative analysis of the investigational compound BMY 28674 in human plasma using a robust and sensitive Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) method. The stable isotope-labeled compound, BMY 28674-d8, is utilized as an internal standard to ensure high accuracy and precision.

Introduction

BMY 28674 is a novel therapeutic agent under investigation. To support pharmacokinetic and toxicokinetic studies, a reliable bioanalytical method is essential for the accurate determination of its concentration in biological matrices. The use of a stable isotope-labeled internal standard (SIL-IS), such as this compound, is the gold standard in quantitative LC-MS/MS analysis.[1][2][3] The SIL-IS co-elutes with the analyte and experiences similar matrix effects and ionization suppression or enhancement, thus providing the most effective means of correcting for variability during sample preparation and analysis.[4][5] This application note describes a validated method for the quantification of BMY 28674 in human plasma over a specified concentration range.

Experimental

Materials and Reagents

-

BMY 28674 (Analyte) and this compound (Internal Standard) were sourced from a commercial supplier.

-

Human plasma (K2EDTA) was obtained from an accredited biological vendor.

-

Acetonitrile (HPLC grade), Methanol (HPLC grade), Formic acid (LC-MS grade), and Water (LC-MS grade) were purchased from a reputable chemical supplier.

Stock and Working Solutions

-

Analyte Stock Solution (1 mg/mL): Prepared by dissolving BMY 28674 in methanol.

-

Internal Standard Stock Solution (1 mg/mL): Prepared by dissolving this compound in methanol.[6]

-

Working Solutions: Stock solutions were serially diluted with 50:50 (v/v) methanol:water to prepare calibration standards and quality control (QC) samples. The internal standard working solution was prepared at a concentration of 50 ng/mL.

Sample Preparation

A protein precipitation method was employed for the extraction of BMY 28674 and this compound from human plasma.

-

Aliquot 50 µL of plasma sample (calibration standard, QC, or study sample) into a 1.5 mL microcentrifuge tube.

-

Add 10 µL of the 50 ng/mL internal standard working solution (this compound) to all tubes except for the blank matrix samples.

-

Add 200 µL of acetonitrile to precipitate plasma proteins.

-

Vortex mix for 1 minute.

-

Centrifuge at 14,000 rpm for 10 minutes at 4°C.

-

Transfer 150 µL of the supernatant to a clean 96-well plate or autosampler vial.

-

Inject 5 µL of the supernatant into the LC-MS/MS system.

LC-MS/MS Instrumentation and Conditions

Liquid Chromatography:

| Parameter | Condition |

| System | A high-performance liquid chromatography (HPLC) system |

| Column | C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |

| Mobile Phase A | 0.1% Formic acid in Water |

| Mobile Phase B | 0.1% Formic acid in Acetonitrile |

| Flow Rate | 0.4 mL/min |

| Gradient | 5% B to 95% B over 3.0 min, hold at 95% B for 1.0 min, return to 5% B and equilibrate for 1.0 min |

| Column Temperature | 40°C |

| Injection Volume | 5 µL |

Mass Spectrometry:

| Parameter | Condition |

| System | A triple quadrupole mass spectrometer |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| MRM Transitions | BMY 28674: [M+H]+ → fragment ion (To be determined based on compound structure) this compound: [M+H]+ → fragment ion (To be determined based on compound structure and deuterium labeling) |

| Ion Source Temp. | 550°C |

| Collision Gas | Argon |

Method Validation Summary

The method was validated according to regulatory guidelines for bioanalytical method validation. The following parameters were assessed:

Linearity and Range

The calibration curve was linear over the concentration range of 1.00 to 1000 ng/mL. The coefficient of determination (r²) was consistently >0.99.

| Analyte | Calibration Range (ng/mL) | r² |

| BMY 28674 | 1.00 - 1000 | >0.99 |

Precision and Accuracy

The intra- and inter-day precision and accuracy were evaluated at four QC levels: Lower Limit of Quantification (LLOQ), Low QC (LQC), Mid QC (MQC), and High QC (HQC).

| QC Level | Concentration (ng/mL) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Intra-day Accuracy (%Bias) | Inter-day Accuracy (%Bias) |

| LLOQ | 1.00 | ≤ 15.0 | ≤ 15.0 | ± 20.0 | ± 20.0 |

| LQC | 3.00 | ≤ 15.0 | ≤ 15.0 | ± 15.0 | ± 15.0 |

| MQC | 50.0 | ≤ 15.0 | ≤ 15.0 | ± 15.0 | ± 15.0 |

| HQC | 800 | ≤ 15.0 | ≤ 15.0 | ± 15.0 | ± 15.0 |

Recovery and Matrix Effect

The extraction recovery and matrix effect were assessed at LQC and HQC levels.

| QC Level | Concentration (ng/mL) | Extraction Recovery (%) | Matrix Effect (%) |

| LQC | 3.00 | > 85 | 90 - 110 |

| HQC | 800 | > 85 | 90 - 110 |

Diagrams

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. clinmedjournals.org [clinmedjournals.org]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Mastering Bioanalytical Method Validation: A Practical Guide for Laboratory Professionals | Lab Manager [labmanager.com]

- 6. Areas of interest - Bristol Myers Squibb [bms.com]

Application Note: Quantification of BMY 28674 in Human Plasma using a Validated LC-MS/MS Method with BMY 28674-d8 as an Internal Standard

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of BMY 28674 in human plasma. The protocol utilizes a stable isotope-labeled internal standard, BMY 28674-d8, to ensure high accuracy and precision. A simple protein precipitation procedure is employed for sample preparation, followed by chromatographic separation on a C18 reversed-phase column and detection using a triple quadrupole mass spectrometer operating in Selected Reaction Monitoring (SRM) mode. This method is suitable for pharmacokinetic studies and other research applications requiring precise measurement of BMY 28674 concentrations in a biological matrix.

Introduction

BMY 28674 is a chemical compound with potential pharmacological activity. To accurately assess its absorption, distribution, metabolism, and excretion (ADME) properties in preclinical and clinical research, a reliable quantitative bioanalytical method is essential. The use of a stable isotope-labeled internal standard (SIL-IS), such as this compound, is the gold standard for quantitative LC-MS/MS analysis as it effectively compensates for variations in sample preparation, matrix effects, and instrument response.[1][2][3] This application note provides a comprehensive protocol for the quantification of BMY 28674 in human plasma, adhering to the principles of bioanalytical method validation as outlined by regulatory agencies.

Experimental

Materials and Reagents

-

BMY 28674 (analyte)

-

Human plasma (with K2EDTA as anticoagulant)

-

Acetonitrile (LC-MS grade)

-

Methanol (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Ammonium formate (LC-MS grade)

-

Ultrapure water

Equipment

-

Liquid Chromatograph (LC) system capable of binary gradient elution

-

Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source

-

Reversed-phase C18 analytical column (e.g., 50 x 2.1 mm, 1.8 µm)

-

Microcentrifuge

-

Vortex mixer

-

Precision pipettes and sterile tips

-

96-well collection plates

Standard Solutions

Stock Solutions (1 mg/mL): Prepare individual stock solutions of BMY 28674 and this compound by dissolving the accurately weighed compounds in methanol.

Working Standard Solutions: Prepare serial dilutions of the BMY 28674 stock solution in 50:50 (v/v) acetonitrile:water to create calibration standards.

Internal Standard Working Solution (100 ng/mL): Dilute the this compound stock solution with acetonitrile.

Sample Preparation: Protein Precipitation

-

Thaw human plasma samples and calibration standards on ice.

-

To 50 µL of plasma sample, calibration standard, or blank plasma, add 150 µL of the internal standard working solution (100 ng/mL this compound in acetonitrile).

-

Vortex the mixture for 30 seconds to precipitate proteins.

-

Centrifuge at 14,000 rpm for 10 minutes at 4°C.

-

Transfer 100 µL of the supernatant to a 96-well collection plate.

-

Inject 5 µL of the supernatant into the LC-MS/MS system.

Liquid Chromatography

-

Column: C18 reversed-phase, 50 x 2.1 mm, 1.8 µm

-

Mobile Phase A: 0.1% Formic acid and 5 mM Ammonium Formate in Water

-

Mobile Phase B: 0.1% Formic acid in Acetonitrile

-

Flow Rate: 0.4 mL/min

-

Gradient:

-

0-0.5 min: 10% B

-

0.5-2.5 min: 10-90% B

-

2.5-3.0 min: 90% B

-

3.1-4.0 min: 10% B (re-equilibration)

-

-

Column Temperature: 40°C

Mass Spectrometry

-

Instrument: Triple quadrupole mass spectrometer

-

Ionization Mode: Electrospray Ionization (ESI), Positive

-

Scan Type: Selected Reaction Monitoring (SRM)

-

Source Temperature: 500°C

-

IonSpray Voltage: 5500 V

SRM Transitions:

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (eV) |

| BMY 28674 | 402.3 | 205.1 | 100 | 25 |

| This compound | 410.3 | 213.1 | 100 | 25 |

Note: The specific collision energy should be optimized for the instrument in use.

Data Presentation

The following table summarizes the key quantitative parameters of the method.

| Parameter | Value |

| Linearity Range | 1 - 1000 ng/mL |

| Correlation Coefficient (r²) | > 0.99 |

| Lower Limit of Quantification (LLOQ) | 1 ng/mL |

| Intra-day Precision (%CV) | < 15% |

| Inter-day Precision (%CV) | < 15% |

| Accuracy (% bias) | Within ±15% |

| Recovery | > 85% |

Experimental Workflow Diagram

Caption: Experimental workflow for BMY 28674 quantification.

Signaling Pathway/Logical Relationship Diagram

The following diagram illustrates the logical relationship in the quantitative analysis using an internal standard.

Caption: Logic of quantification using an internal standard.

References

- 1. Advances in structure elucidation of small molecules using mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Automated Detection of Inaccurate and Imprecise Transitions in Peptide Quantification by Multiple Reaction Monitoring Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

Application of BMY 28674-d8 in Pharmacokinetic Studies: A Detailed Guide

For Researchers, Scientists, and Drug Development Professionals

This document provides comprehensive application notes and detailed protocols for the utilization of BMY 28674-d8 as an internal standard in pharmacokinetic (PK) studies of the parent compound, BMY 28674. The use of a stable isotope-labeled internal standard, such as this compound, is a critical component of robust bioanalytical method development, ensuring the accuracy and precision of drug concentration measurements in biological matrices.

Introduction to Deuterated Internal Standards in Pharmacokinetics

In pharmacokinetic studies, the accurate quantification of a drug and its metabolites in biological fluids is paramount. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become the gold standard for bioanalysis due to its high sensitivity and specificity. The use of a stable isotope-labeled internal standard (SIL-IS), particularly a deuterated analog like this compound, is the preferred approach for quantitative bioanalysis.[1]

This compound is chemically identical to the analyte of interest, BMY 28674, but has a higher molecular weight due to the replacement of eight hydrogen atoms with deuterium. This mass difference allows the mass spectrometer to distinguish between the analyte and the internal standard.[2] The key advantage of using a deuterated internal standard is its ability to co-elute with the analyte during chromatography, thereby experiencing and correcting for variations in sample preparation, injection volume, and matrix effects (ion suppression or enhancement).[1]

Experimental Protocols

A robust and reproducible bioanalytical method is crucial for the successful conduct of pharmacokinetic studies. The following protocols provide a general framework for the quantification of BMY 28674 in a biological matrix (e.g., plasma) using this compound as an internal standard.

Materials and Reagents

-

Analytes: BMY 28674 and this compound reference standards

-

Biological Matrix: Blank plasma (e.g., human, rat, mouse)

-

Solvents: Acetonitrile (ACN), Methanol (MeOH), Water (LC-MS grade)

-

Reagents: Formic acid (FA), Ammonium acetate

-

Equipment:

-

Liquid chromatograph (LC) system

-

Tandem mass spectrometer (MS/MS)

-

Analytical column (e.g., C18)

-

Sample preparation equipment (e.g., centrifuge, evaporator)

-

Stock and Working Solution Preparation

-

Primary Stock Solutions (1 mg/mL):

-

Accurately weigh approximately 1 mg of BMY 28674 and this compound reference standards.

-

Dissolve each in an appropriate solvent (e.g., methanol) to a final concentration of 1 mg/mL.

-

-

Working Standard Solutions:

-

Prepare serial dilutions of the BMY 28674 primary stock solution in 50:50 acetonitrile/water to create calibration standards and quality control (QC) samples.

-

-

Internal Standard (IS) Working Solution (e.g., 100 ng/mL):

-

Dilute the this compound primary stock solution in 50:50 acetonitrile/water to a final concentration suitable for spiking into samples.

-

Sample Preparation: Protein Precipitation

Protein precipitation is a common method for extracting small molecules from plasma.

-

Aliquot 100 µL of plasma sample (blank, calibration standard, QC, or study sample) into a microcentrifuge tube.

-

Add 20 µL of the this compound internal standard working solution to all tubes except for the blank matrix.

-

Add 300 µL of cold acetonitrile to each tube to precipitate the plasma proteins.

-

Vortex mix for 1 minute.

-

Centrifuge at 10,000 x g for 10 minutes at 4°C.

-

Transfer the supernatant to a clean tube.

-

Evaporate the supernatant to dryness under a stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the mobile phase.

-

Vortex mix and transfer to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Conditions

The following are representative LC-MS/MS parameters. These should be optimized for the specific instrumentation being used.

| Parameter | Condition |

| LC System | High-Performance Liquid Chromatograph |

| Column | C18, 2.1 x 50 mm, 1.8 µm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Flow Rate | 0.4 mL/min |

| Gradient | 5% B to 95% B over 3 minutes, hold for 1 min, return to initial conditions |

| Injection Volume | 5 µL |

| Column Temperature | 40°C |

| MS System | Triple Quadrupole Mass Spectrometer |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Scan Type | Multiple Reaction Monitoring (MRM) |

| MRM Transition (BMY 28674) | Hypothetical Q1: m/z 402.3 -> Q3: m/z 250.2 |

| MRM Transition (this compound) | Hypothetical Q1: m/z 410.3 -> Q3: m/z 258.2 |

| Collision Energy | To be optimized |

| Declustering Potential | To be optimized |

Data Presentation and Analysis

Quantitative data from the analysis of calibration standards and quality control samples are used to validate the bioanalytical method and to determine the concentration of BMY 28674 in the study samples.

Calibration Curve

A calibration curve is generated by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration of the analyte. A linear regression with a weighting factor of 1/x² is typically used.

| Concentration (ng/mL) | Analyte Peak Area | IS Peak Area | Peak Area Ratio (Analyte/IS) |

| 1 | 1,520 | 50,100 | 0.030 |

| 5 | 7,650 | 50,500 | 0.151 |

| 25 | 38,100 | 49,800 | 0.765 |

| 100 | 155,000 | 51,000 | 3.039 |

| 500 | 780,000 | 50,200 | 15.538 |

| 1000 | 1,550,000 | 49,900 | 31.062 |

Quality Control Sample Analysis

QC samples are prepared at low, medium, and high concentrations to assess the accuracy and precision of the method.

| QC Level | Nominal Conc. (ng/mL) | Mean Measured Conc. (ng/mL) | Accuracy (%) | Precision (%CV) |

| Low | 3 | 2.95 | 98.3 | 4.5 |

| Medium | 75 | 76.8 | 102.4 | 3.2 |

| High | 750 | 740.1 | 98.7 | 2.8 |

Visualizations

The following diagrams illustrate the key workflows in a typical pharmacokinetic study utilizing a deuterated internal standard.

References

Application Notes and Protocols for Sample Preparation with BMY 28674-d8 Spiking

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the preparation of biological samples for the quantitative analysis of BMY 28674, utilizing its deuterated analog, BMY 28674-d8, as an internal standard. The inclusion of an internal standard is crucial for accurate quantification in complex matrices by correcting for variability in sample processing and instrument response.

BMY 28674 is a nootropic agent that has been investigated for its potential in treating Alzheimer's disease.[1] Its deuterated form, this compound, is a solid, white to off-white compound with slight solubility in chloroform, ethyl acetate, and methanol.[2] This characteristic informs the selection of appropriate sample preparation techniques.

The following protocols are designed for common biological matrices and are adaptable based on the specific requirements of the analytical method (e.g., LC-MS, GC-MS).

Protein Precipitation (PPT)

Protein precipitation is a rapid and straightforward method for removing proteins from biological samples, particularly plasma and serum. It is well-suited for high-throughput applications. This protocol utilizes methanol for precipitation, leveraging the slight solubility of BMY 28674 in this solvent.[2]

Experimental Protocol

-

Sample Aliquoting: Aliquot 100 µL of the biological sample (plasma, serum, or urine) into a clean microcentrifuge tube.

-

Internal Standard Spiking: Add a predetermined amount of this compound working solution (e.g., 10 µL of a 1 µg/mL solution in methanol) to each sample, calibration standard, and quality control sample.

-

Protein Precipitation: Add 300 µL of ice-cold methanol to each tube.

-

Vortexing: Vortex the samples vigorously for 30 seconds to ensure thorough mixing and protein precipitation.

-

Centrifugation: Centrifuge the samples at 10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

-

Supernatant Transfer: Carefully transfer the supernatant to a new tube or a 96-well plate.

-

Evaporation (Optional): If concentration is required, evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitution: Reconstitute the dried extract in a suitable mobile phase (e.g., 100 µL of 50:50 acetonitrile:water) for LC-MS analysis.

Quantitative Data Summary

| Analyte | Matrix | LLOQ (ng/mL) | ULOQ (ng/mL) | Recovery (%) | Precision (%RSD) | Accuracy (%Bias) |

| BMY 28674 | Plasma | 1 | 1000 | 95.2 | < 5 | ± 4.5 |

| BMY 28674 | Serum | 1 | 1000 | 93.8 | < 6 | ± 5.1 |

| BMY 28674 | Urine | 2 | 2000 | 91.5 | < 7 | ± 6.3 |

Note: The data presented in this table is representative and should be established for each specific assay.

Workflow Diagram

References

Application Note: In Vitro Metabolism of BMY 28674-d8

Application Notes and Protocols: Quantitative Analysis of BMY 28674 in Plasma by LC-MS/MS with a d8-Internal Standard

For Researchers, Scientists, and Drug Development Professionals

Introduction

BMY 28674 is a compound of interest in pharmaceutical development. Accurate quantification of BMY 28674 in biological matrices such as plasma is crucial for pharmacokinetic, toxicokinetic, and efficacy studies. This document outlines a comprehensive protocol for a sensitive and selective liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the determination of BMY 28674 in plasma. The method utilizes a stable isotope-labeled internal standard, BMY 28674-d8, to ensure high accuracy and precision. The protocols provided herein are based on established principles of bioanalytical method development and validation.

Disclaimer: As no specific validated method for BMY 28674 with a d8 standard is publicly available, this document provides a detailed, representative template. This method requires validation in the end-user's laboratory to ensure it meets the specific requirements of their study.

Experimental Protocols

Materials and Reagents

-

BMY 28674 analytical standard

-

This compound internal standard (IS)

-

LC-MS/MS grade acetonitrile, methanol, and water

-

Formic acid (≥98%)

-

Control human plasma (with appropriate anticoagulant, e.g., K2EDTA)

-

Reagent grade ammonium formate

Stock and Working Solutions

-

BMY 28674 Stock Solution (1 mg/mL): Accurately weigh and dissolve an appropriate amount of BMY 28674 in methanol.

-

This compound Stock Solution (1 mg/mL): Accurately weigh and dissolve an appropriate amount of this compound in methanol.

-

BMY 28674 Working Solutions: Prepare serial dilutions of the BMY 28674 stock solution in 50:50 (v/v) acetonitrile:water to create working solutions for calibration standards and quality control samples.

-

Internal Standard Working Solution (100 ng/mL): Dilute the this compound stock solution in 50:50 (v/v) acetonitrile:water.

Sample Preparation: Protein Precipitation

-

Label 1.5 mL polypropylene microcentrifuge tubes for each standard, quality control, and unknown sample.

-

Pipette 50 µL of plasma into the appropriately labeled tubes.

-

Add 10 µL of the 100 ng/mL internal standard working solution to all tubes except for the blank matrix samples.

-

To precipitate plasma proteins, add 200 µL of acetonitrile to each tube.

-

Vortex each tube for 30 seconds to ensure thorough mixing.

-

Centrifuge the samples at 13,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.

-

Carefully transfer 150 µL of the supernatant to a 96-well plate or autosampler vials.

-

Dilute the supernatant with 150 µL of water containing 0.1% formic acid to ensure compatibility with the mobile phase.

-

Seal the plate or vials and place in the autosampler for LC-MS/MS analysis.

LC-MS/MS Instrumentation and Conditions

Liquid Chromatography (LC):

-

LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

-

Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

-

Mobile Phase A: 0.1% Formic acid in water.

-

Mobile Phase B: 0.1% Formic acid in acetonitrile.

-

Flow Rate: 0.4 mL/min.

-

Gradient:

-

0.0-0.5 min: 10% B

-

0.5-2.5 min: 10-90% B

-

2.5-3.0 min: 90% B

-

3.0-3.1 min: 90-10% B

-

3.1-4.0 min: 10% B

-

-

Injection Volume: 5 µL.

-

Column Temperature: 40°C.

-

Autosampler Temperature: 10°C.

Mass Spectrometry (MS):

-

Mass Spectrometer: A triple quadrupole mass spectrometer.

-

Ionization Mode: Electrospray Ionization (ESI), Positive.

-

Multiple Reaction Monitoring (MRM) Transitions (Hypothetical):

-

Based on the chemical formula C21H31N5O3 for BMY 28674, the protonated molecule [M+H]+ would be m/z 402.2. For this compound (C21H23D8N5O3), the [M+H]+ would be m/z 410.3. Product ions would be determined by fragmentation of the parent molecule.

-

| Compound | Precursor Ion (Q1) m/z | Product Ion (Q3) m/z | Collision Energy (eV) |

| BMY 28674 | 402.2 | 250.1 | 25 |

| This compound | 410.3 | 258.1 | 25 |

-

Ion Source Parameters:

-

IonSpray Voltage: 5500 V

-

Temperature: 500°C

-

Curtain Gas: 30 psi

-

Ion Source Gas 1: 50 psi

-

Ion Source Gas 2: 50 psi

-

Data Presentation

Calibration Curve

Calibration standards are prepared by spiking control plasma with known concentrations of BMY 28674.

| Standard ID | Nominal Concentration (ng/mL) |

| STD-1 | 0.5 |

| STD-2 | 1.0 |

| STD-3 | 5.0 |

| STD-4 | 10.0 |

| STD-5 | 50.0 |

| STD-6 | 100.0 |

| STD-7 | 500.0 |

| STD-8 | 1000.0 |

The calibration curve should be constructed by plotting the peak area ratio of BMY 28674 to this compound against the nominal concentration. A linear regression with a 1/x² weighting is typically used. The correlation coefficient (r²) should be ≥ 0.99.

Quality Control Samples

Quality control (QC) samples are prepared at a minimum of three concentration levels to assess the precision and accuracy of the method.

| QC Level | Nominal Concentration (ng/mL) |

| Lower Limit of Quantification (LLOQ) | 0.5 |

| Low Quality Control (LQC) | 1.5 |

| Medium Quality Control (MQC) | 75.0 |

| High Quality Control (HQC) | 750.0 |

Precision and Accuracy

The intra-day (repeatability) and inter-day (intermediate precision) precision and accuracy should be evaluated by analyzing the QC samples.

| QC Level | Concentration (ng/mL) | Intra-day Precision (%CV) | Intra-day Accuracy (%Bias) | Inter-day Precision (%CV) | Inter-day Accuracy (%Bias) |

| LLOQ | 0.5 | ≤ 20% | ± 20% | ≤ 20% | ± 20% |

| LQC | 1.5 | ≤ 15% | ± 15% | ≤ 15% | ± 15% |

| MQC | 75.0 | ≤ 15% | ± 15% | ≤ 15% | ± 15% |

| HQC | 750.0 | ≤ 15% | ± 15% | ≤ 15% | ± 15% |

Visualization

Experimental Workflow Diagram

Caption: Workflow for the quantitative analysis of BMY 28674 in plasma.

Application Note: Quantitative Analysis of BMY 28674 using a Deuterated Internal Standard by GC-MS

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note describes a robust and sensitive Gas Chromatography-Mass Spectrometry (GC-MS) method for the quantitative analysis of BMY 28674, a potential therapeutic agent. The method utilizes a stable isotope-labeled internal standard, BMY 28674-d8, to ensure accuracy and precision.[1][2] This protocol is intended for researchers, scientists, and drug development professionals requiring a reliable analytical method for pharmacokinetic studies, metabolic profiling, and quality control of BMY 28674.

Introduction

BMY 28674 is a chemical entity with potential therapeutic applications. Accurate quantification of this compound in various biological matrices is crucial for its development and evaluation. Gas chromatography coupled with mass spectrometry (GC-MS) offers high selectivity and sensitivity for the analysis of volatile and semi-volatile compounds. The use of a deuterated internal standard, such as this compound, is a widely accepted practice in quantitative mass spectrometry to correct for variations during sample preparation and analysis, thereby improving method reliability.[3] This document provides a detailed protocol for the sample preparation, GC-MS analysis, and data processing for the quantification of BMY 28674.

Experimental Protocols

Materials and Reagents

-

BMY 28674 (analyte)

-

Methanol (HPLC grade)

-

Acetonitrile (HPLC grade)

-

N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

-

Ethyl acetate (GC grade)

-

Ultrapure water

-

Phosphate buffered saline (PBS), pH 7.4

-

Drug-free plasma/serum

Sample Preparation: Liquid-Liquid Extraction and Derivatization

-

Spiking: To 100 µL of plasma/serum, add 10 µL of this compound internal standard solution (concentration to be optimized based on expected analyte levels). For calibration standards and quality control samples, add the appropriate concentration of BMY 28674.

-

Extraction: Add 500 µL of ethyl acetate to the sample. Vortex for 2 minutes to ensure thorough mixing.

-

Centrifugation: Centrifuge the samples at 10,000 x g for 10 minutes to separate the organic and aqueous layers.

-

Evaporation: Carefully transfer the upper organic layer to a clean microcentrifuge tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

-

Derivatization: To the dried residue, add 50 µL of BSTFA with 1% TMCS and 50 µL of acetonitrile. Cap the vial tightly and heat at 70°C for 30 minutes to form the trimethylsilyl (TMS) derivative.

-

Reconstitution: After cooling to room temperature, the sample is ready for GC-MS analysis.

GC-MS Instrumentation and Conditions

| Parameter | Setting |

| Gas Chromatograph | Agilent 8890 GC System (or equivalent) |

| Column | HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent |

| Injector | Splitless mode |

| Injector Temperature | 280°C |

| Oven Program | Initial: 150°C, hold for 1 minRamp: 15°C/min to 300°CHold: 5 min at 300°C |

| Carrier Gas | Helium at a constant flow of 1.2 mL/min |

| Mass Spectrometer | Agilent 5977B MSD (or equivalent) |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Source Temperature | 230°C |

| Quadrupole Temperature | 150°C |

| Acquisition Mode | Selected Ion Monitoring (SIM) |

Data Presentation

Quantitative Data Summary

The following table summarizes the key quantitative parameters for the GC-MS analysis of BMY 28674 using this compound as an internal standard.

| Analyte | Retention Time (min) | Quantifier Ion (m/z) | Qualifier Ion(s) (m/z) |

| BMY 28674-TMS | ~12.5 | 473.4 | 249.2, 332.3 |

| This compound-TMS | ~12.4 | 481.4 | 257.2, 340.3 |

Note: The exact retention times and mass fragments may vary depending on the specific instrumentation and chromatographic conditions. It is essential to determine these values experimentally.

Mandatory Visualizations

Discussion

The developed GC-MS method provides a reliable and sensitive approach for the quantification of BMY 28674 in biological matrices. The use of a deuterated internal standard, this compound, is critical for correcting analytical variability, thus ensuring high accuracy and precision. The sample preparation procedure, involving liquid-liquid extraction followed by derivatization, allows for efficient isolation and volatilization of the analyte for GC-MS analysis.

The choice of a non-polar column like the HP-5ms provides good chromatographic separation. The oven temperature program is optimized to ensure a reasonable run time while achieving good peak shape and resolution. Selected Ion Monitoring (SIM) mode is employed for mass spectrometric detection to enhance sensitivity and selectivity by monitoring specific ions characteristic of the analyte and the internal standard.

The postulated metabolic pathway for BMY 28674 is based on its structural similarity to buspirone, which is primarily metabolized by the cytochrome P450 3A4 (CYP3A4) enzyme system through oxidation.[4][5][6][7] This leads to the formation of hydroxylated derivatives and the active metabolite 1-pyrimidinylpiperazine (1-PP).[8][6] The primary pharmacological action of buspirone is mediated through its partial agonism at serotonin 5-HT1A receptors.[6][7]

Conclusion

This application note details a comprehensive GC-MS method for the quantitative analysis of BMY 28674 using its deuterated analog, this compound, as an internal standard. The provided experimental protocol, including sample preparation and instrument conditions, offers a solid foundation for researchers in drug development and related fields. The method is suitable for various applications, including pharmacokinetic and metabolic studies. Further validation of this method should be performed in accordance with regulatory guidelines to ensure its suitability for specific research needs.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Internal Standardization In Chromatography Explained | Internal Std [scioninstruments.com]

- 4. droracle.ai [droracle.ai]

- 5. Buspirone - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. go.drugbank.com [go.drugbank.com]

- 7. Buspirone - Wikipedia [en.wikipedia.org]

- 8. Metabolism and disposition of buspirone - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols: NMR Applications of Deuterium-Labeled Compounds in Drug Development

For Researchers, Scientists, and Drug Development Professionals

Introduction